Shikokianin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H32O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

[(2S,3R,5R,9R,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |

InChI |

InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18+,20-,22?,23?,24-/m0/s1 |

InChI Key |

FKKSXNLVJJDMAR-QJCCTRFTSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@@H]2C13CO[C@@]([C@H]2O)(C45[C@H]3[C@@H](C[C@@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C |

Synonyms |

shikokianin |

Origin of Product |

United States |

Foundational & Exploratory

Shikokianin: A Technical Guide to its Chemical Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, a naturally occurring diterpenoid, has garnered interest within the scientific community for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and the experimental protocols for its isolation and characterization. Furthermore, this document explores its biological activity and discusses the putative signaling pathways that may be modulated by this compound, drawing parallels with other structurally related ent-kauranoid diterpenoids.

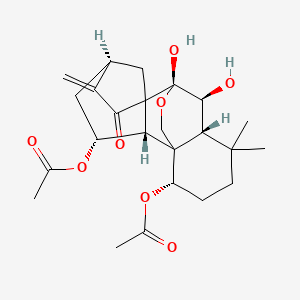

Chemical Structure and Properties of this compound

This compound is classified as an ent-kauranoid diterpenoid. Its chemical identity is confirmed by its unique CAS number and molecular formula. The structural elucidation of this compound has been accomplished through spectroscopic methods, primarily 1-D and 2-D Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24267-69-4 | [Bai et al., 2005] |

| Molecular Formula | C₂₄H₃₂O₈ | [Bai et al., 2005] |

| Molecular Weight | 448.51 g/mol | [Bai et al., 2005] |

| Class | ent-Kauranoid Diterpenoid | [Bai et al., 2005] |

The chemical structure of this compound is characterized by a tetracyclic furanoditerpenoid skeleton. The precise stereochemistry and connectivity have been determined through advanced NMR techniques.

Figure 1. 2D Chemical Structure of this compound.

Experimental Protocols

The isolation and characterization of this compound from its natural source, Isodon japonica, involves a multi-step process. The following protocols are based on the methodologies described in the primary literature.[1]

Isolation of this compound from Isodon japonica

The dried and powdered leaves of Isodon japonica (7.5 kg) were extracted with a 70:30 mixture of acetone (B3395972) and water (3 x 30 L) at room temperature for one week per extraction. The combined filtrate was concentrated and then partitioned with ethyl acetate (B1210297) (4 x 8 L). The resulting ethyl acetate layer was evaporated under reduced pressure to yield a residue (131 g).[2]

This crude extract was then subjected to repeated column chromatography on silica (B1680970) gel, using a gradient elution system of chloroform-acetone (from 10:0 to 0:10), followed by preparative thin-layer chromatography (pTLC) to yield pure this compound.[2]

Caption: Experimental Workflow for the Isolation of this compound.

Structural Elucidation

The chemical structure of the isolated this compound was determined using a combination of spectroscopic techniques.[1] This includes:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against human cancer cell lines, including promyelocytic leukemia (HL-60) and lung adenocarcinoma (A-549) cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Cells were seeded in 96-well plates and incubated for 48 hours at 37°C with various concentrations of this compound (1.25, 2.5, 5.0, 10.0, and 25.0 µM). A solution of MTT (5 mg/mL in PBS) was then added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in a lysis buffer (10% SDS-0.1 M HCl), and the absorbance was measured at 570 nm to determine cell viability.

Biological Activity and Putative Signaling Pathways

This compound has demonstrated significant cytotoxic effects against cancer cells. The reported IC₅₀ values highlight its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) | Source |

| HL-60 (Promyelocytic Leukemia) | 3.4 | [Bai et al., 2005] |

| A-549 (Lung Adenocarcinoma) | 18.8 | [Bai et al., 2005] |

While specific studies on the signaling pathways modulated by this compound are not yet available, its structural classification as an ent-kauranoid diterpenoid allows for informed hypotheses based on the known mechanisms of similar compounds isolated from Isodon species. These compounds are known to induce apoptosis and cell cycle arrest in cancer cells.

The proposed mechanism of action for ent-kauranoid diterpenoids often involves the intrinsic apoptotic pathway. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases. Furthermore, many diterpenoids from Isodon have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.

Caption: Putative Signaling Pathway for this compound-Induced Apoptosis.

Disclaimer: The signaling pathway depicted in Figure 3 is a hypothetical model based on the known activities of structurally similar ent-kauranoid diterpenoids. Further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by this compound.

Conclusion

This compound is a promising ent-kauranoid diterpenoid with demonstrated cytotoxic activity against cancer cell lines. This guide has provided a detailed overview of its chemical structure, methods for its isolation, and a summary of its biological effects. While the precise molecular mechanisms of this compound remain to be fully elucidated, its structural similarity to other bioactive diterpenoids suggests that it may induce apoptosis and inhibit pro-survival signaling pathways. Further investigation into the specific molecular targets of this compound is warranted to fully understand its therapeutic potential in drug development.

References

An In-depth Technical Guide to the Discovery, Natural Sourcing, and Biological Activity of Shikonin

Abstract: This technical guide provides a comprehensive overview of Shikonin, a potent naphthoquinone isolated from the roots of several species of the Boraginaceae family. This document details its discovery, natural sources, and various methodologies for its extraction and purification. Furthermore, it delves into the molecular mechanisms of its biological activity, with a particular focus on its anti-cancer properties through the modulation of the EGFR-NF-κB signaling pathway. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and development.

A Note on "Shikokianin": Initial inquiries into "this compound" revealed ambiguity in the scientific literature, with conflicting reports on its chemical structure. To provide clear and actionable information, this guide focuses on the well-characterized and extensively studied compound, Shikonin. It is plausible that "this compound" may be a less common synonym or a related, but distinct, natural product.

Discovery and Natural Source of Shikonin

Shikonin is a naturally occurring naphthoquinone pigment that has been used for centuries in traditional medicine. It is the primary bioactive component responsible for the medicinal properties of "Zicao" or "gromwell," the dried root of Lithospermum erythrorhizon.[1][2]

Natural Sources: Shikonin and its derivatives are predominantly found in the roots of various plant species belonging to the Boraginaceae family. These include, but are not limited to:

Isolation and Purification of Shikonin

Several methods have been developed for the extraction and purification of Shikonin from its natural sources. The choice of method often depends on the desired yield and purity.

Table 1: Summary of Shikonin Isolation Methods

| Method | Plant Source | Solvents | Key Parameters | Yield | Purity | Reference |

| Solvent Extraction | Arnebia decumbens | n-hexane, methanol (B129727), petroleum ether | Dried, powdered roots; purification over silica (B1680970) gel with ethyl acetate (B1210297) and petroleum ether. | - | - | [3] |

| Ultrasound-Assisted Extraction | Arnebia euchroma | Ethanol (B145695) | 39°C; 93 W ultrasound power; 87 min extraction; 11:1 liquid-to-solid ratio. | 1.26% | - | |

| Chromatographic Separation | Lithospermum erythrorhizon | Hexane | - | 2% | - | |

| High-Speed Counter-Current Chromatography (HSCCC) | Alkanna tinctoria | - | - | - | > CC |

Experimental Protocol: Ultrasound-Assisted Extraction and HPLC Purification of Shikonin

This protocol describes a common method for the extraction and subsequent purification of Shikonin.

I. Extraction

-

Preparation of Plant Material: Air-dry the roots of Arnebia euchroma and grind them into a fine powder.

-

Ultrasonic Extraction:

-

Combine the powdered root material with 95% ethanol in a flask at a liquid-to-solid ratio of 11:1 (mL/g).

-

Place the flask in an ultrasonic water bath.

-

Set the temperature to 39°C and the ultrasound power to 93 W.

-

Extract for 87 minutes.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the solid residue from the ethanol extract.

-

Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude Shikonin extract.

-

II. Purification by High-Performance Liquid Chromatography (HPLC)

-

Preparation of the Crude Extract: Dissolve the crude extract in the mobile phase to a suitable concentration.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water is commonly used. The specific gradient should be optimized based on the HPLC system and column.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength of 516 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the Shikonin peak.

-

Purity Analysis: Assess the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions and evaporate the solvent to obtain pure Shikonin.

Logical Workflow for Shikonin Isolation and Purification

Caption: Workflow for the isolation and purification of Shikonin.

Biological Activity of Shikonin

Shikonin exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer effects.

Table 2: Summary of Quantitative Biological Activity Data for Shikonin

| Activity | Cell Line | Assay | Metric | Value | Reference |

| Cytotoxicity | A431 (Human Epidermoid Carcinoma) | MTT Assay | IC50 | Varies with time | |

| Cytotoxicity | H1975 (NSCLC) | - | - | - | |

| Apoptosis Induction | A375-S2 (Human Malignant Melanoma) | Caspase-9 Activation | - | - | |

| NF-κB Inhibition | A431 | NF-κB DNA-binding ELISA | - | Concentration-dependent decrease | |

| Proteasome Inhibition | PC-3 (Prostate Cancer) | Proteasome Activity Assay | Chymotrypsin-like activity inhibition | ~50% at 0.5h |

Experimental Protocols for Key Biological Assays

I. MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., A431) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Shikonin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

II. BrdU-ELISA for Cell Proliferation

-

Cell Seeding and Treatment: Seed and treat cells with Shikonin as described for the MTT assay.

-

BrdU Labeling: Two hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

-

Fixation and DNA Denaturation: After incubation, remove the labeling medium, and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.

-

Washing: Wash the wells three times with PBS.

-

Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 5-30 minutes, or until color development is sufficient.

-

Stop Reaction: Add 25 µL of 1 M H2SO4 to stop the reaction.

-

Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 690 nm).

III. Caspase Activation Assay (Colorimetric)

-

Cell Lysis: After treatment with Shikonin, lyse the cells using a supplied lysis buffer.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

IV. NF-κB p65 DNA-Binding Activity Assay (ELISA-based)

-

Nuclear Extract Preparation: After Shikonin treatment, prepare nuclear extracts from the cells using a nuclear extraction kit.

-

Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site. Incubate for 1 hour.

-

Antibody Incubation: Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a colorimetric HRP substrate and incubate until sufficient color develops.

-

Stop Reaction and Measurement: Stop the reaction and measure the absorbance at 450 nm.

Shikonin's Mechanism of Action: The EGFR-NF-κB Signaling Pathway

A key mechanism underlying the anti-cancer effects of Shikonin is its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) and the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is often constitutively active in cancer cells, promoting proliferation and survival.

Signaling Pathway Diagram:

Caption: Shikonin's inhibition of the EGFR-NF-κB signaling pathway.

Shikonin exerts its inhibitory effects at multiple points in this pathway:

-

Inhibition of EGFR Phosphorylation: Shikonin prevents the activation of EGFR, the initial step in the signaling cascade.

-

Inhibition of IKK Activity: By inhibiting IκB kinase (IKK), Shikonin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.

-

Prevention of NF-κB Translocation: As IκBα remains bound to the p65/p50 NF-κB complex in the cytoplasm, its translocation to the nucleus is blocked.

-

Downregulation of Target Genes: The prevention of NF-κB's nuclear activity leads to the downregulation of genes that promote cell proliferation and inhibit apoptosis.

Conclusion

Shikonin is a promising natural product with well-documented anti-cancer properties. Its mechanism of action, particularly the inhibition of the EGFR-NF-κB pathway, presents a compelling case for its further investigation as a therapeutic agent. This technical guide provides a foundational understanding of Shikonin, from its natural origins to its molecular interactions, and offers detailed protocols to aid researchers in their exploration of this potent compound. The continued study of Shikonin and its derivatives may lead to the development of novel and effective cancer therapies.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Alkannin/shikonin mixture from roots of Onosma echioides (L.) L.: extraction method study and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Isodon japonicus as a Source of Shikokianin: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Shikokianin, an ent-kaurane diterpenoid, with a specific focus on its sourcing from Isodon japonicus. This document consolidates available data on its extraction, cytotoxicity, and putative mechanisms of action, aiming to serve as a valuable resource for researchers in oncology and natural product chemistry.

Introduction: The Botanical Source - Isodon japonicus

Isodon japonicus (Burm.f.) H.Hara, a perennial plant in the Lamiaceae family, is widely distributed across East Asia, including Japan, Korea, and China. Traditionally used in folk medicine for treating gastrointestinal issues and inflammatory conditions, this plant is a rich reservoir of bioactive diterpenoids. While extensively studied for compounds like oridonin (B1677485) and enmein, research has also confirmed the presence of this compound in its leaves, presenting an alternative source for this cytotoxic compound.

Extraction and Isolation of this compound from Isodon japonicus

The isolation of this compound from Isodon japonicus has been documented in peer-reviewed literature. The following protocol is a summary of the general methodology employed for the extraction and purification of ent-kaurane diterpenoids from this plant genus, with specific reference to the successful isolation of this compound.

General Experimental Protocol

A general workflow for the isolation of this compound is outlined below. It should be noted that specific yields of this compound from Isodon japonicus are not widely reported, and optimization of this protocol is likely necessary for maximizing recovery.

Caption: General workflow for the extraction and isolation of this compound.

Methodology Details:

-

Plant Material Preparation: The leaves of Isodon japonicus are collected, dried, and pulverized to a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the bioactive compounds.

-

Concentration: The resulting ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient, commonly a mixture of chloroform (B151607) and methanol, is used to separate the compounds based on their polarity.

-

Fraction Analysis: The eluted fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity: Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The available data from a key study is summarized below.[1]

| Compound | Cell Line | IC50 (µM) |

| This compound | HL-60 (Human Promyelocytic Leukemia) | 3.4 |

| A-549 (Human Lung Carcinoma) | 18.8 | |

| Oridonin (Reference) | HL-60 | 4.6 |

| A-549 | 17.5 | |

| Lasiokaurin (Reference) | HL-60 | 2.0 |

| A-549 | 11.4 | |

| HO-8910 (Human Ovarian Cancer) | 17.9 |

Data sourced from Bai et al., 2005.[1]

Cytotoxicity Assay Protocol (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of a compound like this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Methodology Details:

-

Cell Seeding: Cancer cells (e.g., A-549 or HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a set period, typically 24 to 72 hours, to allow the compound to exert its effects.

-

MTT Addition: Following incubation, the MTT reagent is added to each well.

-

Formazan Formation: The plates are incubated for a further 2-4 hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Putative Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its structural classification as an ent-kaurane diterpenoid and its demonstrated cytotoxic activity suggest a likely involvement in the induction of apoptosis. Based on the known mechanisms of similar compounds, a putative signaling pathway is proposed below. It is critical to note that this pathway is hypothetical and requires experimental validation for this compound.

Many ent-kaurane diterpenoids are known to induce apoptosis through the intrinsic mitochondrial pathway, often initiated by an increase in intracellular reactive oxygen species (ROS).

Caption: A putative signaling pathway for this compound-induced apoptosis.

Pathway Description:

-

Induction of Oxidative Stress: this compound may increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress.

-

Mitochondrial Perturbation: The elevated ROS levels can disrupt mitochondrial membrane potential and function.

-

Regulation of Bcl-2 Family Proteins: This can lead to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.

-

Cytochrome c Release: The activation of Bax promotes the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.

-

Execution Phase: Caspase-9 subsequently activates effector caspases, such as caspase-3, which carry out the systematic degradation of cellular components, culminating in apoptosis.

Conclusion and Future Directions

The presence of this compound in Isodon japonicus presents a compelling case for further investigation into this plant as a viable source for this cytotoxic compound. The potent activity of this compound against leukemia and lung cancer cell lines underscores its potential as a lead compound in drug discovery.

Future research should focus on:

-

Optimizing the extraction and purification protocols to improve the yield of this compound from Isodon japonicus.

-

Elucidating the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Ent-Kaurane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biosynthetic pathway of ent-kaurane diterpenoids, a vast and structurally diverse class of natural products with a wide array of biological activities. This document details the core enzymatic reactions, provides quantitative data on key enzymes, outlines detailed experimental protocols, and visualizes the complex molecular processes involved.

The Core Biosynthetic Pathway: From Acyclic Precursor to Tetracyclic Scaffold

The journey to the complex tetracyclic structure of ent-kaurane diterpenoids begins with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of terpene synthases, followed by a series of oxidative modifications primarily mediated by cytochrome P450 monooxygenases.

Formation of ent-Copalyl Diphosphate (B83284) (CPP)

The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) , also known as ent-kaurene (B36324) synthase A.[1] This enzyme directs the folding of the linear GGPP molecule to facilitate the formation of the first two rings of the future tetracyclic system. In higher plants, CPS enzymes are monofunctional, dedicated to this specific cyclization.[2] However, in some fungi and mosses, CPS activity is part of a bifunctional enzyme that also catalyzes the subsequent step.[2]

Genesis of the ent-Kaurane Skeleton

The bicyclic ent-CPP is then converted into the tetracyclic hydrocarbon, ent-kaurene , by the action of ent-kaurene synthase (KS) , also referred to as ent-kaurene synthase B.[1] This enzyme catalyzes a more complex intramolecular cyclization and rearrangement of ent-CPP to form the distinctive four-ring structure of the ent-kaurane skeleton.

Oxidation to ent-Kaurenoic Acid

Following the formation of the core hydrocarbon scaffold, the pathway proceeds with a series of oxidative modifications. The first three steps are catalyzed by a single cytochrome P450 enzyme, ent-kaurene oxidase (KO) .[3] This multifunctional enzyme sequentially oxidizes the C19 methyl group of ent-kaurene to a hydroxymethyl group (ent-kaurenol), then to an aldehyde (ent-kaurenal), and finally to a carboxylic acid, yielding ent-kaurenoic acid .

Diversification of the ent-Kaurane Scaffold

ent-Kaurenoic acid serves as a crucial branching point for the biosynthesis of a vast array of structurally diverse ent-kaurane diterpenoids, including the well-known gibberellin plant hormones. This diversification is primarily driven by the action of various cytochrome P450 monooxygenases (CYPs) and other modifying enzymes, which catalyze a wide range of reactions including hydroxylations, oxidations, and ring rearrangements. Fungal biotransformations have also been shown to produce a remarkable chemical diversity of ent-kaurane derivatives, mainly through hydroxylation at various carbon atoms.

The structural modifications can be broadly categorized, leading to seco-ent-kauranoids, C-20 oxygenated ent-kauranoids, C-20 non-oxygenated ent-kauranoids, and nor- or rearranged-ent-kauranoids. For instance, further oxidation of ent-kaurenoic acid by ent-kaurenoic acid oxidase (KAO), another CYP, is a key step in gibberellin biosynthesis. Other CYPs can introduce hydroxyl groups at various positions on the ent-kaurane ring, leading to a vast array of bioactive compounds.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 3. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Shikokianin: A Technical Overview of its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, a notable ent-kaurane diterpenoid, has garnered scientific interest for its cytotoxic properties against various cancer cell lines. This document provides a concise technical overview of its fundamental molecular characteristics and available biological data. It is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Molecular Profile

This compound is a tetracyclic diterpenoid characterized by the ent-kaurane skeleton. Its chemical identity is defined by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₈ | [1][2] |

| Molecular Weight | 448.5 g/mol | [1][2] |

Biological Activity: Cytotoxicity

Research has demonstrated the cytotoxic potential of this compound against human cancer cell lines. Specifically, its inhibitory effects on the human leukemia cell line (HL-60) and the human lung adenocarcinoma cell line (A-549) have been quantified.

| Cell Line | IC₅₀ (µM) |

| HL-60 | 3.4 |

| A-549 | 18.8 |

Experimental Protocols

The following methodology outlines the protocol used to determine the cytotoxic activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

-

Human leukemia (HL-60) and human lung adenocarcinoma (A-549) cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Following incubation, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group was treated with DMSO at the same final concentration as the experimental wells.

-

Incubation: The plates were incubated for an additional 48 hours under the same conditions.

-

MTT Addition: After the treatment period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The supernatant was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC₅₀ value was calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

As of the latest available data, specific signaling pathways modulated by this compound have not been extensively elucidated in the scientific literature. General studies on the broader class of ent-kaurane diterpenoids suggest that their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and autophagy. Key molecular targets in these pathways include proteins from the BCL-2 family (Bcl-2, Bax), caspases, cyclins, and cyclin-dependent kinases (CDKs). However, further research is required to determine the precise molecular mechanisms and signaling cascades specifically affected by this compound.

Logical Workflow for Cytotoxicity Evaluation

The following diagram illustrates the logical workflow for assessing the cytotoxic effects of a compound like this compound.

Future Directions

To advance the understanding of this compound as a potential therapeutic agent, future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets of this compound in cancer cells.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Shikonin and Related Compounds

This guide provides a comprehensive overview of the spectroscopic data for Shikonin (B1681659), a naturally occurring naphthoquinone pigment, and its related compounds. It is intended for researchers, scientists, and drug development professionals working with these bioactive molecules. This document presents Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the biosynthetic pathway of Shikonin.

Spectroscopic Data

The structural elucidation of Shikonin and its derivatives relies heavily on NMR and MS techniques. The following tables summarize the key spectroscopic data for Shikonin, its common derivatives Acetylshikonin (B600194) and Deoxyshikonin (B1670263), and its biosynthetic precursor, Shikimic Acid.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Shikonin | - | Data for specific proton assignments can be found in various research articles. A general ¹H-NMR spectrum of Shikonin has been reported.[1] |

| Acetylshikonin | - | The ¹H NMR spectrum of pure acetylshikonin has been characterized.[2] |

| Deoxyshikonin | - | ¹H NMR spectral data is available and has been used for its identification.[3] |

| Shikimic Acid | D₂O | 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H)[4] |

| Shikimic Acid | DMSO | Specific assignments are available in published literature.[5] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Shikonin | - | The ¹³C-NMR spectra of shikonin and its derivatives have been studied to confirm their 2-substituted 5,8-dihydroxy-1,4-naphthoquinone (B181067) structure.[6] |

| Acetylshikonin | - | ¹³C NMR data for Acetylshikonin is available in public databases such as PubChem.[7] |

| Deoxyshikonin | - | The ¹³C NMR chromatograms of deoxyshikonin have been reported.[3] |

| Shikimic Acid | D₂O | 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4[4] |

| Shikimic Acid | D₂O | 178.09, 138.72, 133.22, 74.76, 69.54, 69.01, 35.39[8] |

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Mode | Observed m/z |

| Shikonin | Positive Ion Mode | ~287[9] |

| Acetylshikonin | - | Data is available from various spectroscopic techniques including mass spectroscopy.[9] |

| Deoxyshikonin | GC-MS | Molecular Weight: 272.29 g/mol [10] |

| Shikimic Acid | ESI-MS (Negative) | 477.0677[5] |

Experimental Protocols

The following protocols are generalized procedures for the NMR and MS analysis of naphthoquinones like Shikonin and its derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11]

-

Sample Preparation:

-

Weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).[12]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11][12]

-

Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[12]

-

-

Instrument Setup and Data Acquisition:

-

The analysis is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

-

The instrument is tuned and shimmed for the specific sample to maximize the homogeneity of the magnetic field.[11]

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. To improve the signal-to-noise ratio, 8 to 16 scans are typically co-added.[11]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay are often necessary.[11]

-

2D NMR Experiments: For unambiguous assignment of protons and carbons, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[13]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.[12]

-

2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).[11]

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrumentation and Data Acquisition:

-

Various mass spectrometry techniques can be employed, including Electrospray Ionization (ESI), and Gas Chromatography-Mass Spectrometry (GC-MS).

-

For ESI-MS, the sample solution is infused into the ion source.

-

For GC-MS, the sample is first vaporized and separated on a gas chromatography column before entering the mass spectrometer.

-

The mass spectrometer is calibrated using a standard of known masses.

-

Data is acquired over a specific m/z range. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]+, [M+H]+, or [M-H]-).

-

The fragmentation pattern can provide additional structural information.

-

Shikonin Biosynthesis Pathway

Shikonin is biosynthesized from two main precursors: p-hydroxybenzoic acid (PHB) derived from the phenylpropanoid pathway, and geranyl pyrophosphate (GPP) from the mevalonate (B85504) (MVA) pathway.[14][15][16] The key steps of this pathway are visualized in the diagram below.

Caption: Biosynthetic pathway of Shikonin and Acetylshikonin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinones and Related Compounds in Higher Plants. XXI. New Findings on the Proton and Carbon-13 Nuclear Magnetic Resonance Spectra of Shikonin [jstage.jst.go.jp]

- 7. Acetylshikonin | C18H18O6 | CID 479501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000114 Shikimic Acid at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. Deoxyshikonin | C16H16O4 | CID 98914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Shikokianin: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Shikokianin, a naphthoquinone compound also widely known as Shikonin (B1681659), is a potent bioactive molecule isolated from the root of Lithospermum erythrorhizon. It has garnered significant scientific interest due to its diverse pharmacological activities, primarily its robust anticancer and anti-inflammatory properties. This document provides an in-depth technical overview of the known biological activities of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in tabular format for ease of comparison, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Anticancer Activity

This compound exhibits significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Its anticancer mechanisms are multifaceted, involving the induction of various forms of programmed cell death, cell cycle arrest, and inhibition of metastasis.

Induction of Programmed Cell Death

This compound is a potent inducer of apoptosis, a primary mechanism of its anticancer efficacy.[1] Studies have shown that it can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2] This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[1] Furthermore, this compound has been observed to induce other forms of programmed cell death, including necroptosis, ferroptosis, and pyroptosis, in various cancer models.

Cell Cycle Arrest

This compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, it has been shown to cause G2/M phase arrest in some cancer cell lines.[3] This effect is often associated with the modulation of key cell cycle regulatory proteins.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound against various cancer cell lines has been quantified using IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A549 | Lung Adenocarcinoma | ~1-2 | 48 |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-2 | 48 |

| PANC-1 | Pancreatic Cancer | ~1-2 | 48 |

| U2OS | Osteosarcoma | ~1-2 | 48 |

| H22 | Murine Hepatoma | 8-16 (for 51-56% apoptosis) | Not Specified |

| SW480 | Colon Cancer | ~5 (for significant growth suppression) | 24 |

| SMMC-7721 | Human Hepatocellular Carcinoma | 1-4 (dose-dependent apoptosis) | 12-48 |

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to inhibit the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It can selectively inhibit the expression of TNF-α at the level of pre-mRNA splicing.[4]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This compound can also modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in inflammatory responses.

Quantitative Data: Anti-inflammatory Effects

| Target | Model System | Effect | Concentration/Dose |

| TNF-α | LPS-stimulated human primary monocytes and THP-1 cells | Inhibition of expression via pre-mRNA splicing blockade | Non-cytotoxic doses |

| IL-6 | Macrophage-like THP-1 cells | IC50 of 0.8 µM for inhibition of production (by Javamide-II, for context) | 0.2–40 µM |

| Auricle Swelling | Xylene-induced mouse model | Dose-dependent inhibition | Not specified |

| Capillary Permeability | Acetic acid-induced mouse model | Dose-dependent inhibition | Not specified |

Note: Quantitative data for the direct inhibition of inflammatory markers by this compound can be variable and study-dependent.

Signaling Pathways Modulated by this compound

This compound exerts its biological activities by targeting key nodes in several critical signaling pathways.

NF-κB Signaling Pathway

This compound is a well-documented inhibitor of the NF-κB pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and survival proteins.

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

This compound has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration. In some cancer cells, this compound can increase the levels of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[5] This leads to the inhibition of Akt phosphorylation and downstream signaling, ultimately promoting apoptosis.

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 24 hours).[3]

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[3]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blot Analysis for NF-κB Pathway

This technique is used to measure the protein levels and phosphorylation status of key components of the NF-κB pathway.

-

Cell Lysis and Protein Extraction: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of IκBα and p65, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anticancer and anti-inflammatory activities. Its mechanisms of action are complex and involve the modulation of multiple key signaling pathways, including NF-κB and PI3K/Akt. The data and protocols presented in this guide provide a solid foundation for researchers interested in further exploring the therapeutic potential of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the development of novel drug delivery systems to enhance its bioavailability and clinical applicability. Further investigation into its specific molecular targets will also be crucial for the rational design of this compound-based therapies.

References

- 1. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikonin Exerts Antitumor Activity via Proteasome Inhibition and Cell Death Induction in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of tumor necrosis factor-alpha through selective blockade of Pre-mRNA splicing by shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Shikokianin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Shikokianin in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of closely related ent-kaurane diterpenoids isolated from the same plant genus, Rabdosia. The information presented herein serves as a foundational resource to guide future research and drug development efforts targeting this compound and its derivatives.

Introduction

This compound is an ent-kaurane diterpenoid isolated from Rabdosia shikokiana. This class of natural products has garnered significant attention for its potent anticancer activities. Extensive research on related compounds from Rabdosia species, such as Oridonin, has revealed a multi-faceted mechanism of action against cancer cells, primarily centered on the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key intracellular signaling pathways that govern cancer cell proliferation and survival. This technical guide synthesizes the current understanding of the probable anticancer mechanisms of this compound by drawing parallels with its chemical relatives.

Core Anticancer Mechanisms

The anticancer effects of ent-kaurane diterpenoids from Rabdosia species are primarily attributed to three interconnected cellular processes:

-

Induction of Apoptosis: These compounds trigger a cascade of molecular events that lead to controlled cancer cell death.

-

Cell Cycle Arrest: They halt the progression of the cell division cycle, thereby inhibiting tumor growth.

-

Modulation of Signaling Pathways: They interfere with critical signaling networks that are often dysregulated in cancer.

Data Presentation: Cytotoxicity of Rabdosia Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Oridonin | SMMC-7721 | Hepatocellular Carcinoma | 4.81 |

| A-549 | Lung Adenocarcinoma | 3.52 | |

| H-1299 | Non-small Cell Lung Cancer | - | |

| SW-480 | Colon Adenocarcinoma | - | |

| Ponicidin | SMMC-7721 | Hepatocellular Carcinoma | - |

| A-549 | Lung Adenocarcinoma | - | |

| H-1299 | Non-small Cell Lung Cancer | - | |

| SW-480 | Colon Adenocarcinoma | - |

Note: '-' indicates data not specified in the cited sources. The cytotoxic activity of compounds can vary between cell lines and experimental conditions.

Signaling Pathways Modulated by Rabdosia Diterpenoids

Ent-kaurane diterpenoids from Rabdosia species have been shown to exert their anticancer effects by modulating several key signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Rabdosia diterpenoids have been shown to inhibit this pathway at multiple levels.[1]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Rabdosia diterpenoids can modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38, to induce apoptosis.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anticancer activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

This compound (or related compound)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

References

Preliminary Cytotoxicity Profile of Shikonin: A Technical Overview

Disclaimer: This document provides a summary of preliminary cytotoxicity data for Shikonin . The initial request for "Shikokianin" yielded limited information, suggesting a potential misspelling or reference to a less-studied compound. The vast majority of available scientific literature focuses on Shikonin, a structurally distinct naphthoquinone. This guide proceeds under the assumption that the intended subject of inquiry is Shikonin, a well-documented cytotoxic agent.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of Shikonin's cytotoxic properties, the experimental protocols used to assess them, and the molecular pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

Shikonin has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in numerous studies. The following tables summarize the reported IC50 values for Shikonin in various human cancer cell lines.

Table 1: IC50 Values of Shikonin in Hematological Malignancies

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| BCL1 | B-cell lymphoma | 24 | Not specified, but effective in low concentrations |

| JVM-13 | B-cell prolymphocytic leukemia | 24 | Not specified, but effective in low concentrations |

| P388 | Murine leukemia | Not specified | 12.5 |

Table 2: IC50 Values of Shikonin in Solid Tumors

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A375SM | Melanoma | 24 | Not specified, dose-dependent inhibition observed |

| Cal78 | Chondrosarcoma | 24 | 1.5 |

| SW-1353 | Chondrosarcoma | 24 | 1.1 |

| PC-3 | Prostate Cancer | 72 | 0.37 |

| DU145 | Prostate Cancer | 72 | 0.37 |

| LNCaP (DX-resistant) | Prostate Cancer | 72 | 0.32 |

| 22Rv1 | Prostate Cancer | 72 | 1.05 - 1.12 |

| A549 | Lung Cancer | 48 | ~1-2 |

| HCT116 | Colon Cancer | 48 | ~1-2 |

| HepG2 | Liver Cancer | 48 | ~1-2 |

| MCF-7 | Breast Cancer | 48 | ~1-2 |

| Eca109 | Esophageal Squamous Carcinoma | 24 | 19.9[1] |

Experimental Protocols

The most common method to evaluate the cytotoxicity of Shikonin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

2. Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Shikonin stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

3. Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Shikonin in complete culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of Shikonin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Shikonin) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Shikonin and fitting the data to a dose-response curve.

Signaling Pathways and Molecular Mechanisms

Shikonin induces cytotoxicity in cancer cells primarily through the induction of apoptosis. This programmed cell death is mediated by complex signaling cascades, with the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways playing central roles.

Shikonin-Induced Apoptosis via MAPK and PI3K/AKT Pathways

Shikonin has been shown to modulate the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways. The activation of JNK and p38, and in some cases ERK, within the MAPK pathway, along with the inhibition of the pro-survival PI3K/AKT pathway, leads to a cascade of events culminating in apoptosis.[2][3][4][5][6][7] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.

Experimental Workflow for Assessing Cytotoxicity

The overall process for determining the cytotoxic effects of a compound like Shikonin involves a series of sequential steps, from initial cell culture to final data analysis.

References

- 1. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation [jcancer.org]

- 2. mdpi.com [mdpi.com]

- 3. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Therapeutic Potential of Shikokianin (Shikonin): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, more commonly known as Shikonin, is a potent naphthoquinone isolated from the dried roots of Lithospermum erythrorhizon. With a rich history in traditional medicine, Shikonin has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro studies investigating the anti-cancer and anti-inflammatory properties of Shikonin, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data: Cytotoxicity of Shikonin in Cancer Cell Lines

Shikonin has demonstrated significant cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values have been compiled from various in vitro studies and highlight the dose-dependent and time-dependent efficacy of Shikonin.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Cancer | 48 | ~2.5-5 |

| MCF-7 | Breast Cancer | 24 | 7.4 ± 0.4 |

| 48 | 6.3 ± 0.6 | ||

| 72 | 3.9 ± 0.5[1] | ||

| HeLa | Cervical Cancer | 24 | 1.3 - 18.5[2] |

| HepG2 | Liver Cancer | 24 | 1.3 - 18.5[2] |

| BGC | Gastric Cancer | 24 | 1.3 - 18.5[2] |

| 4T1 | Breast Cancer | 48 | 0.386 (µg/mL)[3] |

| PC3 | Prostate Cancer | 72 | 0.37[4] |

| DU145 | Prostate Cancer | 72 | 0.37[4] |

| LNCaP (Docetaxel-resistant) | Prostate Cancer | 72 | 0.32[4] |

| 22Rv1 | Prostate Cancer | 72 | 1.05[4] |

| SW620 | Colorectal Cancer | 24 | 3-6 |

| HCT116 | Colorectal Cancer | 24 | 3-6 |

| QBC939 | Cholangiocarcinoma | 24 | 4.43 |

| 48 | 3.39[5] | ||

| 72 | 2.20[5] |

Experimental Protocols

This section details the methodologies for key in vitro experiments commonly employed to evaluate the biological activities of Shikonin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Procedure:

-

Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

-

Treat the cells with various concentrations of Shikonin (e.g., 0, 2.5, 5, 10, 20, 40 µM) and incubate for the desired time periods (e.g., 24, 48, or 72 hours).[6]

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is utilized to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentrations of Shikonin for a specified duration.

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Shikonin.

-

Procedure:

-

Lyse Shikonin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Determine the protein concentration of the lysates using a suitable method, such as the BCA protein assay.[6]

-

Separate equal amounts of protein (typically 20-30 µg) on an SDS-PAGE gel.[6]

-

Transfer the separated proteins to a PVDF membrane.[6]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Examples of relevant primary antibodies include those for p-ERK, p-JNK, p-p38, Bax, Bcl-2, cleaved PARP, NF-κB p65, p-IκBα, and a loading control like β-actin.[6]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of intracellular ROS is a key mechanism of Shikonin-induced apoptosis. The following protocol describes a common method for its detection.

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with Shikonin at the desired concentrations and for the specified time.

-

In the final 30 minutes of treatment, add a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the culture medium.

-

Following incubation, wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

-

Signaling Pathways and Mechanisms of Action

In vitro studies have elucidated several key signaling pathways through which Shikonin exerts its therapeutic effects.

Pro-Apoptotic Signaling Pathway

Shikonin is a potent inducer of apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of downstream signaling cascades.

The diagram above illustrates that Shikonin treatment leads to an increase in intracellular ROS. This oxidative stress targets the mitochondria, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis. The MAPK pathway (p38, JNK, and ERK) is also activated by ROS and contributes to the regulation of Bax and Bcl-2.

Anti-Inflammatory Signaling Pathway

Shikonin exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

As depicted, inflammatory stimuli typically lead to the phosphorylation of IκBα, which is then targeted for degradation by the proteasome. This degradation releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Shikonin has been shown to inhibit the proteasome, thereby preventing the degradation of p-IκBα.[7][8] This results in the sequestration of NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent pro-inflammatory gene expression.[7][8]

Conclusion

The in vitro evidence strongly supports the potential of Shikonin as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in a variety of cancer cell lines and to suppress key inflammatory pathways highlights its multifaceted pharmacological profile. This technical guide provides a foundational understanding of the in vitro activities of Shikonin, offering valuable insights and methodologies for researchers dedicated to advancing novel therapeutic strategies. Further investigation into the specific molecular targets and the development of targeted delivery systems will be crucial in translating the promising in vitro findings of Shikonin into clinical applications.

References

- 1. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikonin protects against lipopolysaccharide‐induced inflammation and apoptosis in human nucleus pulposus cells through the nuclear factor‐kappa B pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikonin Inhibits Cholangiocarcinoma Cell Line QBC939 by Regulating Apoptosis, Proliferation, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Shikokianin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikokianin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has garnered significant scientific interest for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent in a range of diseases, most notably in oncology and inflammatory conditions. This document provides an in-depth technical overview of the current understanding of this compound's therapeutic capabilities, focusing on its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. The intricate signaling pathways modulated by this compound are also visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound and its derivatives have a long history of use in traditional Chinese medicine for treating various ailments.[1][2] Modern scientific investigation has begun to elucidate the molecular basis for these therapeutic effects, revealing a compound with a multifaceted mechanism of action.[3] This guide aims to consolidate the existing preclinical data on this compound, presenting it in a structured and accessible format for researchers and drug development professionals. The primary focus will be on its anticancer and anti-inflammatory properties, which are the most extensively studied areas of its therapeutic potential.

Anticancer Potential

This compound exhibits potent cytotoxic effects against a wide array of cancer cell lines, including those known for multidrug resistance.[4] Its anticancer activity is attributed to its ability to induce various forms of programmed cell death, inhibit cell proliferation and metastasis, and modulate key signaling pathways involved in tumorigenesis.

Induction of Programmed Cell Death

This compound has been shown to induce apoptosis, necroptosis, and autophagy in cancer cells.[5] A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and DNA damage, ultimately triggering the intrinsic apoptotic pathway.

Inhibition of Proliferation and Metastasis